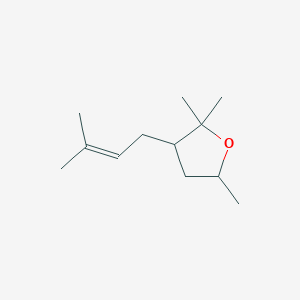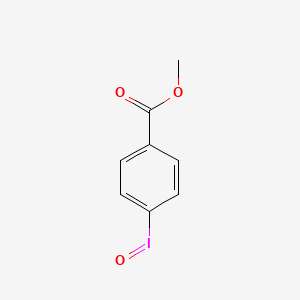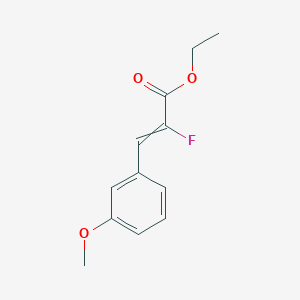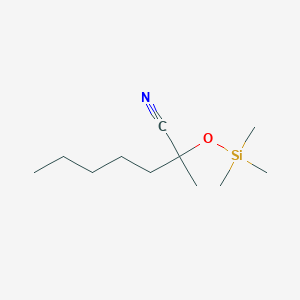
phenyl-(1-piperidin-1-ium-1-ylcyclopentyl)methanol;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl-(1-piperidin-1-ium-1-ylcyclopentyl)methanol;chloride is a complex organic compound that features a piperidine ring, a phenyl group, and a cyclopentyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phenyl-(1-piperidin-1-ium-1-ylcyclopentyl)methanol;chloride typically involves multiple steps, including the formation of the piperidine ring, the attachment of the phenyl group, and the incorporation of the cyclopentyl group. One common method involves the use of nucleophilic aromatic substitution reactions, where a nucleophile displaces a leaving group on an aromatic ring . Additionally, radical cyclization methods can be employed to form the piperidine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl-(1-piperidin-1-ium-1-ylcyclopentyl)methanol;chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium hydroxide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Phenyl-(1-piperidin-1-ium-1-ylcyclopentyl)methanol;chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and cellular processes.
Industry: The compound can be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism by which phenyl-(1-piperidin-1-ium-1-ylcyclopentyl)methanol;chloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The piperidine ring and phenyl group play crucial roles in binding to these targets, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Phenyl-(1-piperidin-1-ium-1-ylcyclopentyl)methanol;chloride can be compared with other piperidine derivatives and phenyl-containing compounds:
Piperidine Derivatives: Compounds like piperidine, piperidinone, and substituted piperidines share structural similarities but differ in their functional groups and applications.
Phenyl-Containing Compounds: Benzyl alcohol, benzyl chloride, and other phenyl-substituted compounds have similar aromatic properties but vary in their reactivity and uses.
This compound’s unique combination of a piperidine ring, phenyl group, and cyclopentyl group distinguishes it from other similar compounds, providing specific advantages in certain applications.
Eigenschaften
CAS-Nummer |
100427-78-9 |
|---|---|
Molekularformel |
C17H26ClNO |
Molekulargewicht |
295.8 g/mol |
IUPAC-Name |
phenyl-(1-piperidin-1-ium-1-ylcyclopentyl)methanol;chloride |
InChI |
InChI=1S/C17H25NO.ClH/c19-16(15-9-3-1-4-10-15)17(11-5-6-12-17)18-13-7-2-8-14-18;/h1,3-4,9-10,16,19H,2,5-8,11-14H2;1H |
InChI-Schlüssel |
GJNZTVHEBORIDC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC[NH+](CC1)C2(CCCC2)C(C3=CC=CC=C3)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B14324148.png)
![Dimethyl [(3-phenoxyphenyl)methyl]phosphonate](/img/structure/B14324155.png)
![2-Diazonio-4,4-dimethyl-1-oxo-1-[(prop-2-en-1-yl)oxy]pent-2-en-3-olate](/img/structure/B14324161.png)



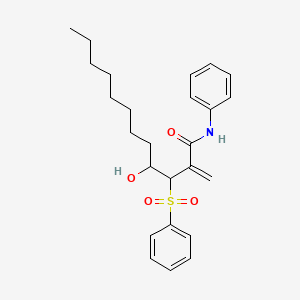
![6-(4-tert-Butylphenyl)-[1,3,4]thiadiazolo[3,2-a][1,2,3]triazolo[4,5-d]pyrimidin-9(1H)-one](/img/structure/B14324183.png)
